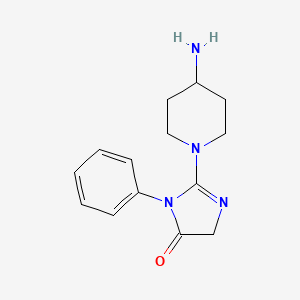

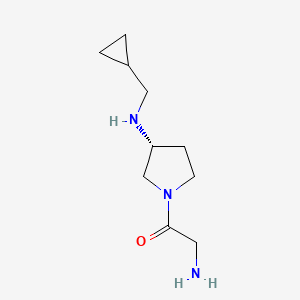

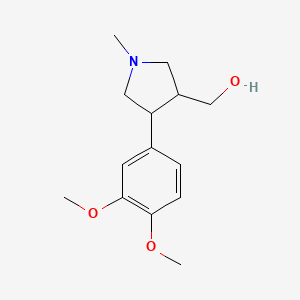

![molecular formula C13H14ClN3 B11795546 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンは、4位に塩素原子、2位にシクロヘキシル基を持つ、ピリジンとピリミジンが縮合した複素環式化合物です。この独特の構造により、医薬品化学や材料科学など、さまざまな科学分野で貴重な化合物となる独自の化学的特性が備わっています。

2. 製法

合成経路と反応条件

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンの合成には、通常、複数段階の有機反応が必要となります。一般的な方法の1つは、エタノールとアルカリの存在下、2-シアノ-3-(1,3-ジオキソラン)エチルプロピオネートとホルムアミジン酢酸を縮合させることから始まります。 反応混合物を加熱還流した後、酸性化して環化することにより、ピリミジン環が生成されます 。 別の方法では、ジエチルマロネートを原料として使用し、アルキル化、環化、塩素化などの反応を経て目的の化合物を得ます .

工業生産方法

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンの工業生産では、スケーラブルで費用対効果の高い方法が採用されることがよくあります。これらの方法は、廃棄物と環境への影響を最小限に抑えながら、高い収率と純度を実現するために反応条件を最適化することに重点を置いています。連続フローリアクターの使用やグリーンケミストリーの原則は、工業環境でますます一般的になってきています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of ethanol and alkali. The reaction mixture is heated to reflux, followed by acidification and cyclization to form the pyrimidine ring . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings.

化学反応の分析

反応の種類

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンは、さまざまな化学反応を起こします。以下に例を示します。

求核置換反応: 4位の塩素原子は、適切な条件下でアミンやチオールなどの求核剤で置換できます.

酸化と還元: この化合物は酸化と還元反応に関与できますが、特定の条件と試薬は目的とする変換によって異なります。

カップリング反応: ボロン酸との鈴木カップリング反応により、ビアリール誘導体に変換できます.

一般的な試薬と条件

求核置換反応: ジメチルホルムアミドなどの極性溶媒中で、水素化ナトリウムや第一級アミンなどの試薬を使用します。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用します。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。

カップリング反応: 炭酸カリウムなどの塩基の存在下、パラジウム触媒とボロン酸を使用します。

主な生成物

これらの反応から生成される主な生成物は、置換されたピリド[3,4-d]ピリミジン誘導体であり、さまざまな生物活性と材料特性を示す可能性があります。

4. 科学研究での用途

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンは、科学研究で幅広い用途があります。

医薬品化学: 特に、癌治療のために3-ホスホイノシチド依存性キナーゼ1 (PDK1) を標的としたキナーゼ阻害剤を開発するための足場として役立ちます.

生物学: この化合物は、細胞シグナル伝達経路の研究や、タンパク質-リガンド相互作用を調べるためのツールとして使用されます。

科学的研究の応用

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly targeting 3-Phosphoinositide-Dependent Kinase 1 (PDK1) for cancer therapy.

Biology: The compound is used in the study of cell signaling pathways and as a tool for investigating protein-ligand interactions.

Materials Science: Its electronic properties make it suitable for use in organic semiconductors and as ligands in catalysis.

Pharmaceutical Research: It is a precursor for synthesizing bioactive compounds with potential therapeutic applications.

作用機序

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンの作用機序には、キナーゼなどの特定の分子標的との相互作用が関与しています。これらの酵素の活性部位に結合することにより、細胞増殖と生存に不可欠なシグナル伝達経路を阻害することで、酵素の活性を阻害します。 この阻害は、癌細胞のアポトーシスを誘導し、炎症反応を調節する可能性があります .

6. 類似の化合物との比較

類似の化合物

4-クロロ-7H-ピロロ[2,3-d]ピリミジン: ピリミジンコアは似ていますが、シクロヘキシル基がないため、疎水性が低くなります.

ピラゾロ[3,4-d]ピリミジン: 縮合環系を持つ別の複素環式化合物であり、キナーゼ阻害剤として使用されます.

ピリド[2,3-d]ピリミジン: 構造は似ていますが、置換パターンが異なるため、生物活性が異なります.

独自性

4-クロロ-2-シクロヘキシルピリド[3,4-d]ピリミジンは、特定の置換パターンにより、疎水性を高め、生物学的標的との相互作用に影響を与えるため、ユニークです。この独特の構造は、キナーゼ阻害剤としての効力と選択性に貢献し、創薬と開発において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the cyclohexyl group, making it less hydrophobic.

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used as a kinase inhibitor.

Pyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns, affecting its biological activity.

Uniqueness

4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its hydrophobicity and influences its interaction with biological targets. This distinct structure contributes to its potency and selectivity as a kinase inhibitor, making it a valuable compound in drug discovery and development.

特性

分子式 |

C13H14ClN3 |

|---|---|

分子量 |

247.72 g/mol |

IUPAC名 |

4-chloro-2-cyclohexylpyrido[3,4-d]pyrimidine |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-7-15-8-11(10)16-13(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |

InChIキー |

CSDLBNGMDFMGAE-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

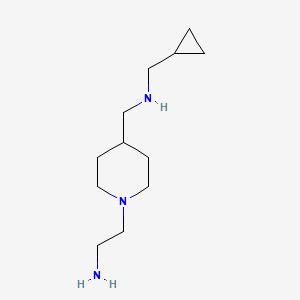

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)

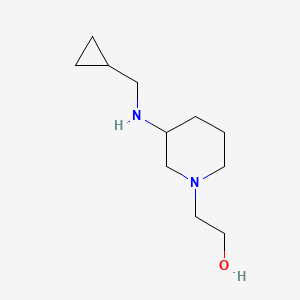

![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)